molecular formula C21H27N3O2 B11602448 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B11602448
M. Wt: 353.5 g/mol
InChI Key: VJWMTHKSCFHADK-UHFFFAOYSA-N
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Description

1-(3-Butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxypropanol moiety, suggesting potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting from o-phenylenediamine, the benzimidazole core can be synthesized through a condensation reaction with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base.

    Attachment of Phenoxypropanol Moiety: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-(4-methylphenoxy)propan-2-ol under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert imine groups to amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated derivatives, amine derivatives, and substituted benzimidazole compounds.

Chemistry:

    Catalysis: The compound could serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in organic reactions.

    Material Science: Its structural properties might be explored for the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Biochemical Research: It could be used as a probe to study enzyme interactions or as a scaffold for the development of bioactive molecules.

Industry:

    Chemical Industry: The compound might be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core could inhibit enzyme activity by binding to the active site, while the phenoxypropanol moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

    1-(2-Imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Similar structure but lacks the butyl group, potentially altering its biological activity.

    1-(3-Butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-2-propanol: Lacks the phenoxy group, which might affect its pharmacological properties.

Uniqueness: The presence of both the butyl group and the phenoxypropanol moiety in 1-(3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

1-(3-butyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C21H27N3O2/c1-3-4-13-23-19-7-5-6-8-20(19)24(21(23)22)14-17(25)15-26-18-11-9-16(2)10-12-18/h5-12,17,22,25H,3-4,13-15H2,1-2H3

InChI Key

VJWMTHKSCFHADK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)C)O

Origin of Product

United States

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